molecular formula C10H2F12O4Sn B15093758 Tin (II) hexafluoroacetylacetonate

Tin (II) hexafluoroacetylacetonate

Cat. No.: B15093758
M. Wt: 532.81 g/mol
InChI Key: BCJZLQBNRGOBSY-OZOHXUEYSA-L
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Description

Tin (II) hexafluoroacetylacetonate: is an organometallic compound with the chemical formula Sn(CF₃COCHCOCF₃)₂. It is a yellow solid that is primarily used as a precursor in various chemical vapor deposition processes. This compound is known for its volatility and stability, making it a valuable reagent in the synthesis of thin films and other advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tin (II) hexafluoroacetylacetonate can be synthesized by reacting tin powder with hexafluoroacetylacetone in a reflux system. The reaction is typically carried out with ultrasonic activation and heating up to 80°C .

Industrial Production Methods: In industrial settings, the compound is often produced using atmospheric pressure chemical vapor deposition (APCVD) techniques. This method involves the use of volatile precursors to deposit thin films of tin dioxide on various substrates .

Chemical Reactions Analysis

Types of Reactions: Tin (II) hexafluoroacetylacetonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tin (II) hexafluoroacetylacetonate primarily involves its ability to act as a precursor in chemical vapor deposition processes. The compound decomposes at elevated temperatures to form tin dioxide, which then deposits on the substrate. This process is facilitated by the volatility and stability of the compound, allowing for uniform and controlled deposition .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high volatility and stability, which make it particularly suitable for applications in thin film deposition and other advanced material synthesis processes. Its fluorine atoms enhance its reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C10H2F12O4Sn

Molecular Weight

532.81 g/mol

IUPAC Name

[(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxy-[(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-yl]oxytin

InChI

InChI=1S/2C5H2F6O2.Sn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2-1+;2-1-;

InChI Key

BCJZLQBNRGOBSY-OZOHXUEYSA-L

Isomeric SMILES

C(=C(\C(F)(F)F)/O[Sn]O/C(=C\C(=O)C(F)(F)F)/C(F)(F)F)\C(=O)C(F)(F)F

Canonical SMILES

C(=C(C(F)(F)F)O[Sn]OC(=CC(=O)C(F)(F)F)C(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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